N-methoxy-N,3-dimethylbutanamide
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Overview
Description
N-methoxy-N,3-dimethylbutanamide: is an organic compound with the molecular formula C7H15NO2. It is a colorless to slightly yellow liquid that is insoluble in water but soluble in many organic solvents such as ethanol and ether . This compound is used in various organic synthesis processes as a reagent, intermediate, or solvent .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis begins with 4-hydroxy-3-methoxybutanoic acid.
Formation of Acyl Chloride: The acid is reacted with phosphorus oxychloride to form the corresponding acyl chloride.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the same basic steps as the laboratory synthesis but optimized for higher yields and purity. This includes precise control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-methoxy-N,3-dimethylbutanamide can undergo oxidation reactions, typically forming carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis to create more complex molecules.
- Acts as an intermediate in the synthesis of biologically active compounds .
Biology and Medicine:
- Potential use in the synthesis of pharmaceuticals due to its ability to form stable amide bonds.
- May be used in the development of new drugs or therapeutic agents .
Industry:
- Utilized as a solvent in various industrial processes.
- Can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N-methoxy-N,3-dimethylbutanamide involves its ability to form stable amide bonds, which are crucial in many biological and chemical processes. The methoxy group can participate in various chemical reactions, making it a versatile compound in synthetic chemistry .
Comparison with Similar Compounds
N-methoxy-N-methylacetamide: Similar in structure but with a shorter carbon chain.
N-methoxy-N-methylbenzamide: Contains a benzene ring, making it more aromatic.
N-methoxy-N,3-dimethylbutyramide: Similar but with slight variations in the carbon chain.
Properties
IUPAC Name |
N-methoxy-N,3-dimethylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-6(2)5-7(9)8(3)10-4/h6H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMRJHNLKBFKFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N(C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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